molecular formula C3H6O2<br>C3H6O2<br>CH3CH2COOH B7760956 Propionic Acid CAS No. 90990-11-7

Propionic Acid

Cat. No.: B7760956
CAS No.: 90990-11-7
M. Wt: 74.08 g/mol
InChI Key: XBDQKXXYIPTUBI-UHFFFAOYSA-N
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Description

It is a colorless, oily liquid with a pungent, rancid odor . Propionic acid is found in various natural sources, including essential oils and as a product of anaerobic fermentation in the digestive systems of ruminants . It is widely used in the food industry as a preservative due to its antimicrobial properties .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can be oxidized to produce carbon dioxide and water.

    Reduction: It can be reduced to form propionaldehyde or 1-propanol.

    Substitution: this compound can undergo substitution reactions to form esters, amides, and anhydrides.

Common Reagents and Conditions:

Major Products:

    Esters: Formed by reacting this compound with alcohols.

    Amides: Formed by reacting this compound with ammonia or amines.

    Anhydrides: Formed by reacting this compound with acetic anhydride.

Mechanism of Action

Target of Action

Propionic acid, also known as propanoic acid, primarily targets microbial cells . It is used as an antimicrobial agent for food preservation and flavoring . The compound’s primary targets are the cell membranes of these microorganisms .

Mode of Action

The undissociated form of this compound can penetrate the microbial cell membrane and enter the cytoplasm . Once inside the cell, due to the alkaline intracellular environment, it releases protons, resulting in a decrease in the internal pH of the microbial cell . This pH gradient across the cell membrane can have adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .

Biochemical Pathways

This compound can be produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . In the presence of lactic acid bacteria, the metabolic activity of this compound-producing bacteria enriches the final product with organic acids, vitamins, and other nutrients .

Pharmacokinetics

Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID) derived from this compound, generally has moderately short initial half-lives of 2–5 hours but long terminal half-lives .

Result of Action

The primary result of this compound’s action is its antimicrobial effect. It prevents the growth of microbes or even kills them by decreasing their internal pH . Additionally, it has been demonstrated that this compound lowers fatty acids content in liver and plasma, reduces food intake, exerts immunosuppressive actions, and probably improves tissue insulin sensitivity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, due to the alkaline intracellular environment of microbial cells, this compound can release protons, leading to a decrease in the internal pH of the cell . This suggests that the efficacy of this compound can be influenced by the pH of the environment in which it is used.

Biochemical Analysis

Biochemical Properties

Propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the catabolism of PDO (propane-1,2-diol), yielding ATP and a reduced cofactor through the combined actions of diol dehydratase and two enzymes commonly associated with acetate metabolism .

Cellular Effects

This compound influences cell function in several ways. It can pass through a cell membrane into the cytoplasm in its non-dissociated form. Due to the alkaline intracellular environment, it can release protons, resulting in a pH gradient across the cell membrane and consequent adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression. For example, in the catabolism of PDO, this compound is involved in the activation of diol dehydratase and other enzymes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, in the catabolism of PDO, this compound interacts with diol dehydratase and other enzymes associated with acetate metabolism .

Comparison with Similar Compounds

Propionic acid is part of the carboxylic acid family, which includes compounds like acetic acid, butyric acid, and lactic acid . Compared to these acids, this compound has a unique three-carbon structure that imparts distinct properties and applications . For example:

    Acetic Acid (CH₃COOH): Has a two-carbon structure and is widely used as a solvent and in vinegar production.

    Butyric Acid (CH₃CH₂CH₂COOH): Has a four-carbon structure and is known for its unpleasant odor, used in the production of butyrate esters.

    Lactic Acid (CH₃CH(OH)COOH): Contains a hydroxyl group and is used in food preservation and as a precursor for biodegradable plastics.

This compound’s antimicrobial properties and its role as a metabolic intermediate make it unique among these similar compounds .

Properties

IUPAC Name

propanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDQKXXYIPTUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2, Array, CH3CH2COOH
Record name PROPIONIC ACID
Source CAMEO Chemicals
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Source EU Food Improvement Agents
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Related CAS

557-28-8 (zinc salt)
Record name Propionic acid [NF]
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DSSTOX Substance ID

DTXSID8025961, DTXSID001015846
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Molecular Weight

74.08 g/mol
Source PubChem
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Physical Description

Propionic acid is a colorless liquid with a sharp rancid odor. Produces irritating vapor. (USCG, 1999), Liquid; Other Solid, Colourless or slightly yellowish, oily liquid with a slightly pungent odour, Colorless, oily liquid with a pungent, disagreeable, rancid odor. [Note: A solid below 5 degrees F.]; [NIOSH], Liquid, OILY COLOURLESS LIQUID WITH PUNGENT ODOUR., oily liquid/slightly pungent, rancid odour, Colorless, oily liquid with a pungent, disagreeable, rancid odor., Colorless, oily liquid with a pungent, disagreeable, rancid odor. [Note: A solid below 5 °F.]
Record name PROPIONIC ACID
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Record name Propanoic acid
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Record name PROPIONIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Propionic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Record name Propionic acid
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/5/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

285.3 °F at 760 mmHg (NTP, 1992), 141.1 °C, 141 °C, 286 °F
Record name PROPIONIC ACID
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Record name Propanoic acid
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Record name PROPIONIC ACID
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Record name PROPIONIC ACID
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propionic acid
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

130 °F (NTP, 1992), 52 °C, 126 °F (52 °C) (Closed cup), 54 °C c.c., 57 °C o.c., 126 °F
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Record name PROPIONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806
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Record name PROPIONIC ACID
Source Occupational Safety and Health Administration (OSHA)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propionic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0529.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), For more Solubility (Complete) data for PROPIONIC ACID (6 total), please visit the HSDB record page., Sol in alcohol, ether, chloroform., Miscible with ethanol; soluble in diethyl ether; slightly soluble in chloroform, In water, 1.0X10+6 mg/L at 25 °C /miscible/, 1000.0 mg/mL, Solubility in water: very good, miscible with water, alcohol, organic solvents, Miscible
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Record name Propanoic acid
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Record name PROPIONIC ACID
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Record name Propionic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806
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Record name Propionic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/5/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name Propionic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0529.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.995 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.993 g/cu cm at 20 °C, DENSITY OF SATURATED AIR: 1.02 (AIR= 1), Critical density: 0.315 g/ml, Relative density (water = 1): 0.99, 0.993-0.997 (20°/20°), 0.99
Record name PROPIONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7573
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPIONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1192
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPIONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Propionic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/5/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name PROPIONIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/687
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propionic acid
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0529.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.56 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.56 (Air = 1), Relative vapor density (air = 1): 2.6, 2.56
Record name PROPIONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7573
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPIONIC ACID
Source Hazardous Substances Data Bank (HSDB)
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Vapor Pressure

2.9 mmHg at 68 °F ; 10 mmHg at 103.5 °F (NTP, 1992), 3.53 [mmHg], Vapor pressure: 3.3 mm Hg at 27.6 °C, Vapor pressure: 20 mmHg at 125 °F, 3.53 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 390, 3 mmHg
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Mechanism of Action

The metabolic fate of propionates varies in different microorganisms. Some have enzyme systems that can convert succinate to propionyl-coenzyme A and through various further steps to propionate, CO2, or propionyl phoshpate. Still others can convert propionic acid to B-alanine or directly to CO2. Whatever the case, the inhibiting effect for microbials is likely related to competition with acetate in the acetokinase system, to the blockage of pyruvate conversion to acetyl-coenzyme A and to interference with B-alanine in pantothenic acid syntheses. Moreover, other studies suggest the antimicrobial activity of propionic acid revolves around its ability to reduce the pH of its immediate environment to levels of acidity that are harmful to pathogenic microbes as well as its ability to dissociate such that its lipid soluble undissociated form is capable of entering microbial cells. Additionally, there are also studies that suggest that propionic acid's antifungal activity may be the result of propionyl-CoA inhibiting glucose metabolism in certain species of fungus via the accumulation of the CoA-derivative.
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Color/Form

Colorless, oily liquid [Note: A solid below 5 degrees F], Clear, colorless liquid

CAS No.

79-09-4, 68937-68-8, 68990-37-4
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Melting Point

-6.7 °F (NTP, 1992), -21.5 °C, -20.7 °C, -21 °C, -6.7 °F, 5 °F
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Synthesis routes and methods I

Procedure details

In manner analogous to Example 3, polyester and polyacrylonitrile fibre may be treated with the product obtained by using, in place of the acylation product from caprylic acid and dipropylene triamine, 17.6 parts of a product formed by thermal condensation of 14.8 parts of propionic acid with 26.2 parts of dipropylene triamine, having a viscosity of about 150 cp (approximately 50% solution).
[Compound]
Name
polyester
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polyacrylonitrile
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Synthesis routes and methods II

Procedure details

When the reaction is a two-stage partial oxidation of propylene to acrylic acid, some or even all of the fresh propane may also be supplied into the starting reaction gas mixture for the second stage of the partial oxidation (however, this starting reaction gas mixture is sometimes not explosive even when this qualification was actually true for the starting reaction gas mixture for the first stage of the partial oxidation). This is advantageous in particular because the undesired side reaction of propane to give propionaldehyde and/or propionic acid starts in particular from the first partial oxidation stage (propylene→acrolein) under the conditions thereof. It is also advantageous to divide a fresh propane supply substantially uniformly between the first and the second partial oxidation stage.
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Synthesis routes and methods III

Procedure details

For the purpose of improving catalytic activity, regio and enantio selectivities, various additives other than water may be added to the reaction system. For example, presence of phosphorus compounds, e.g., triethylphosphine oxide, triphenylphosphine oxide, tributylphosphine oxide, triethyl phosphite, tributyl phosphite, and triphenyl phosphite; or carboxylic acids, e.g., acetic acid, propionic acid and pivalic acid, in the reaction system gives rise to no interference with the reaction.
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Reaction Step Nine

Synthesis routes and methods IV

Procedure details

The substantially dry organic solution is now fed by the line 121 to a reactor 122 which is conveniently illustrated as a column, although in practice a long tubular reactor would be preferred. Propylene is also fed to this reactor by a line 123 from a storage vessel 124. It will be appreciated that under normal conditions of temperature and pressure, propylene is a gas and therefore the reactor 122 is operated under pressure in order that the propylene should be kept in solution in the organic solution. The propylene reacts with the perpropionic acid in the reactor 122 to give propylene oxide and propionic acid in accordance with step (e). This product mixture is taken by a line 125 to a first distillation column 126 and in this column any unreacted propylene is distilled off as a light fraction and is passed by a line 127 to a condenser 128. In the condenser 128 the propylene is condensed and is fed by a line 129 back to the reactor 122. Any uncondensible gases are passed to waste through a line 130.
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Synthesis routes and methods V

Procedure details

About 70 g of mixed, crystalline salt sodium acetate-propionic acid is dissolved in 30 g of water to yield a 70 percent solution by weight of dissociated sodium acetate and propionic acid.
Name
sodium acetate propionic acid
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propionic Acid
Reactant of Route 2
Propionic Acid
Reactant of Route 3
Propionic Acid
Reactant of Route 4
Propionic Acid
Reactant of Route 5
Propionic Acid
Reactant of Route 6
Propionic Acid

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